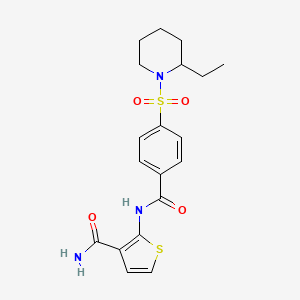

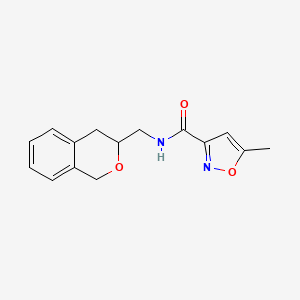

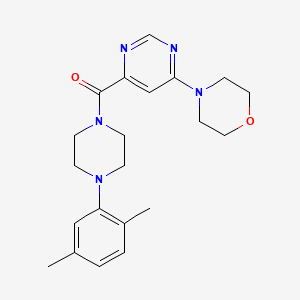

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophen-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiophene carboxamide derivatives, which are of interest due to their potential as inhibitors and their antimicrobial properties. For instance, a thiophene sulfonamide compound was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), which is significant in the context of neurodegenerative diseases . Another study synthesized a series of thiophene carboxamide derivatives and evaluated them for antimicrobial activity, also conducting molecular docking studies to understand their interactions with biological targets . Additionally, the crystal structure of a related thiophene benzamide compound was determined, providing insights into the molecular interactions that stabilize its structure .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves multiple steps, starting from basic building blocks such as cyano acetamide and dithiane-diol, followed by a series of condensation reactions . The synthesis route is carefully designed to introduce various functional groups that contribute to the biological activity of the final compounds. The synthesis process is typically characterized by spectral analysis, including IR, NMR, and Mass spectrometry, to confirm the structure of the intermediates and the final products .

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing the presence of hydrogen bonds and π-π interactions that contribute to the stability of the crystal structure . The unusual binding mode of a thiophene sulfonamide to the hinge region of cdk5 via a water molecule has also been reported, highlighting the importance of molecular structure in the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thiophene carboxamide derivatives is influenced by the presence of various functional groups. These compounds can undergo a range of chemical reactions, including condensation with phosphoro dichloridates and hydrolysis, to form more complex structures with potential biological activity . The specific reactivity patterns of these compounds can be exploited to design inhibitors or antimicrobial agents with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the practical application of these compounds as therapeutic agents. The characterization of these properties typically involves a combination of analytical techniques, including elemental analysis and spectral methods . Understanding these properties is crucial for the optimization of the compounds for better efficacy and safety profiles.

Wissenschaftliche Forschungsanwendungen

1. Rolle in der Wirkstoffentwicklung und -synthese Piperidine, die Bestandteil der von Ihnen genannten Verbindung sind, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Pharmakologische Anwendungen

Piperidinderivate wurden auf verschiedene Weise als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, antimykotische, Antihypertensiv-, Analgetika-, Entzündungshemmer-, Anti-Alzheimer-, Antipsychotika- und/oder Antikoagulanzien eingesetzt .

Vorkommen in natürlichen Verbindungen

Piperidin ist ein echtes Alkaloid, das in Pflanzen der Familie Piperaceae vorkommt . Es zeigt eine starke antioxidative Wirkung aufgrund seiner Fähigkeit, freie Radikale zu behindern oder zu unterdrücken .

Preklinische Studien

Eigenschaften

IUPAC Name |

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-2-14-5-3-4-11-22(14)28(25,26)15-8-6-13(7-9-15)18(24)21-19-16(17(20)23)10-12-27-19/h6-10,12,14H,2-5,11H2,1H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKYNDIEQITHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)

![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)

![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)